molecular formula C18H14ClN3O3S2 B5172218 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide

N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide

Cat. No. B5172218
M. Wt: 419.9 g/mol
InChI Key: WNVPZUVORILADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor. It has been widely used in scientific research due to its ability to inhibit various proteases and its potential therapeutic applications in several diseases.

Mechanism of Action

Nafamostat inhibits proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the catalytic triad of the enzyme, thereby blocking its activity. Nafamostat also inhibits the activation of coagulation factors by binding to the serine protease domain of the factors. Additionally, it inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
Nafamostat has several biochemical and physiological effects. It inhibits the activation of coagulation factors and the production of inflammatory cytokines, which can reduce the severity of several diseases. Nafamostat has also been shown to inhibit the entry of SARS-CoV-2, the virus that causes COVID-19, into host cells by blocking the activity of the host protease TMPRSS2.

Advantages and Limitations for Lab Experiments

Nafamostat has several advantages for lab experiments. It is a potent protease inhibitor that can be used to study the role of proteases in various biological processes. It has also been shown to have potential therapeutic applications in several diseases, which makes it a valuable tool for drug discovery. However, Nafamostat has some limitations as well. It can inhibit multiple proteases, which can make it difficult to determine the specific role of a particular protease in a biological process. Additionally, its potential therapeutic applications are still being investigated, and more research is needed to determine its efficacy in humans.

Future Directions

There are several future directions for the use of Nafamostat in scientific research. One potential application is in the treatment of COVID-19. Nafamostat has been shown to inhibit the entry of SARS-CoV-2 into host cells, and clinical trials are currently underway to determine its efficacy in treating COVID-19. Another potential application is in the treatment of acute pancreatitis. Nafamostat has been shown to reduce the severity of acute pancreatitis in animal models, and clinical trials are currently underway to determine its efficacy in humans. Additionally, Nafamostat has potential applications in the treatment of sepsis, viral infections, and other diseases.

Synthesis Methods

Nafamostat can be synthesized through a multi-step process that involves the reaction of 5-chloro-1-naphthol with thionyl chloride to form 5-chloro-1-naphthyl chloride. The resulting compound is then reacted with N-(4-aminophenyl)sulfonamide to form N-(4-(chloroformyl)phenyl)sulfonamide. This compound is further reacted with thiourea to form N-(4-(aminosulfonyl)phenyl)thiourea, which is then reacted with carbon disulfide to form N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide.

Scientific Research Applications

Nafamostat has been extensively used in scientific research as a protease inhibitor. It has been shown to inhibit various proteases, including trypsin, chymotrypsin, kallikrein, and thrombin. Nafamostat has also been shown to inhibit the activation of coagulation factors and the production of inflammatory cytokines. These properties make it a potential therapeutic agent for several diseases, including acute pancreatitis, sepsis, and viral infections.

properties

IUPAC Name

5-chloro-N-[(4-sulfamoylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S2/c19-16-6-2-3-13-14(16)4-1-5-15(13)17(23)22-18(26)21-11-7-9-12(10-8-11)27(20,24)25/h1-10H,(H2,20,24,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVPZUVORILADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[(4-sulfamoylphenyl)carbamothioyl]naphthalene-1-carboxamide

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